

The M5 Negative Allosteric Modulator ML375: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



An Important Clarification on VU0090157 and ML375

It is critical to clarify a common point of confusion. The compound **VU0090157** is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR). In contrast, the focus of this technical guide, ML375 (also known as VU0483253), is a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor. This guide will provide in-depth technical information on the pharmacology and experimental evaluation of ML375.

Introduction to ML375

ML375 is a first-in-class, CNS-penetrant, and highly selective negative allosteric modulator of the M5 muscarinic acetylcholine receptor.[1][2][3] Its discovery has provided a crucial pharmacological tool to investigate the physiological roles of the M5 receptor, particularly in the central nervous system. The M5 receptor is expressed in dopaminergic neurons of the substantia nigra pars compacta and the ventral tegmental area, suggesting its involvement in the modulation of dopamine release and its potential as a therapeutic target for substance use disorders.[1] ML375's ability to selectively inhibit M5 receptor function has been instrumental in preclinical studies exploring its therapeutic potential.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of ML375.



Table 1: In Vitro Potency and Selectivity of ML375

Target	Species	Assay Type	Parameter	Value
M5 mAChR	Human	Functional Assay	IC50	300 nM[1][2][3]
M5 mAChR	Rat	Functional Assay	IC50	790 nM[1][2][3]
M1 mAChR	Human	Functional Assay	IC50	> 30 µM[1][2][3]
M2 mAChR	Human	Functional Assay	IC50	> 30 µM[1][2][3]
M3 mAChR	Human	Functional Assay	IC50	> 30 µM[1][2][3]
M4 mAChR	Human	Functional Assay	IC50	> 30 µM[1][2][3]
M1 mAChR	Rat	Functional Assay	IC50	> 30 μM[1]
M2 mAChR	Rat	Functional Assay	IC50	> 30 μM[1]
M3 mAChR	Rat	Functional Assay	IC50	> 30 μM[1]
M4 mAChR	Rat	Functional Assay	IC50	> 30 μM[1]

Table 2: Pharmacokinetic Properties of ML375 in

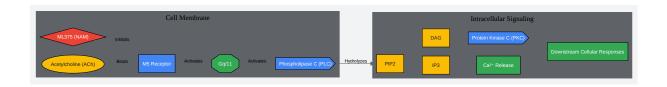
Sprague-Dawley Rats

Parameter	Route	Value
Clearance (CLp)	IV (1 mg/kg)	2.5 mL/min/kg[4]
Half-life (T1/2)	IV (1 mg/kg)	80 hours[4][5]
Oral Bioavailability (%F)	PO	80%[4]
Max Plasma Concentration (Cmax)	PO	1.4 μΜ[4]
Time to Cmax (Tmax)	PO	7 hours[4]

Signaling Pathways and Experimental Workflows M5 Muscarinic Receptor Signaling Pathway



The M5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Upon activation by acetylcholine (ACh), it initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). ML375, as a negative allosteric modulator, binds to a site on the M5 receptor distinct from the ACh binding site and reduces the receptor's response to ACh.



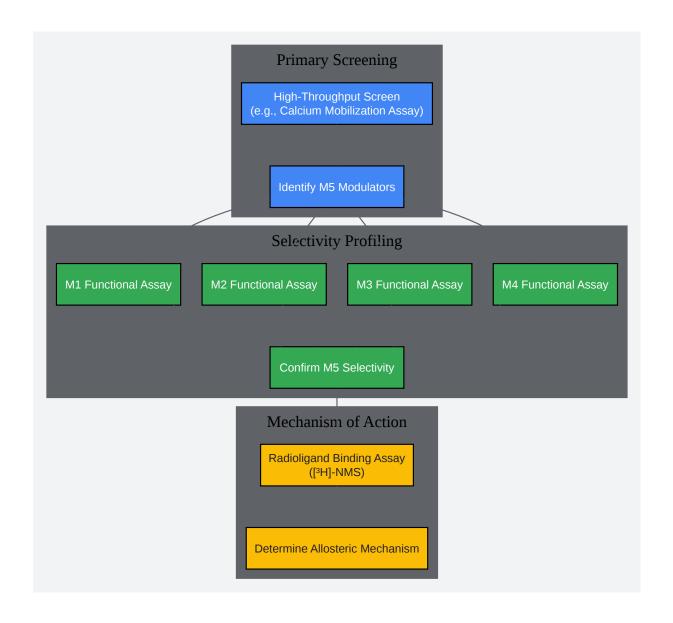
Click to download full resolution via product page

M5 Receptor Signaling Pathway and the inhibitory action of ML375.

Experimental Workflow for In Vitro Characterization of ML375

The in vitro characterization of ML375 typically involves a series of assays to determine its potency, selectivity, and mechanism of action. This workflow begins with a primary functional screen to identify compounds that modulate M5 receptor activity, followed by secondary assays to confirm selectivity against other muscarinic receptor subtypes. Finally, radioligand binding assays are used to elucidate the allosteric nature of the compound's interaction with the receptor.





Click to download full resolution via product page

Workflow for the in vitro characterization of ML375.

Experimental Protocols Inositol Phosphate (IP) Accumulation Assay for M5 NAM Activity



This functional assay measures the accumulation of inositol phosphates, a downstream product of M5 receptor activation, to determine the inhibitory potency of ML375.

Materials:

- CHO cells stably expressing the human or rat M5 muscarinic receptor.
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM LiCl).
- · Acetylcholine (ACh).
- ML375.
- IP-One HTRF assay kit (or equivalent).

Procedure:

- Cell Plating: Plate the M5-expressing CHO cells in a 96-well plate and culture overnight.
- Compound Preparation: Prepare serial dilutions of ML375 in assay buffer.
- Assay Protocol: a. Wash the cells with assay buffer. b. Add the ML375 dilutions to the cells and pre-incubate for a specified time (e.g., 15 minutes). c. Add a fixed concentration of ACh (typically the EC80 concentration) to the wells. d. Incubate for a specified time (e.g., 30 minutes) at 37°C. e. Lyse the cells and perform the HTRF assay according to the manufacturer's instructions to measure IP1 accumulation.
- Data Analysis: a. Plot the IP1 signal against the log concentration of ML375. b. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Radioligand Binding Assay for Allosteric Characterization

This assay is used to determine if ML375 binds to the orthosteric site (the ACh binding site) or an allosteric site on the M5 receptor.

Materials:



- Membranes prepared from cells expressing the M5 receptor.
- [3H]-N-methylscopolamine ([3H]-NMS), a radiolabeled orthosteric antagonist.
- ML375.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- Scintillation fluid and a scintillation counter.

Procedure:

- Assay Setup: In a 96-well plate, combine the M5 receptor membranes, a fixed concentration
 of [³H]-NMS, and varying concentrations of ML375 in assay buffer.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell
 harvester to separate bound from unbound radioligand.
- Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
- Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
- Data Analysis: a. Plot the percentage of specific [³H]-NMS binding against the log concentration of ML375. b. If ML375 competes for the orthosteric site, it will displace [³H]-NMS in a concentration-dependent manner. If it is an allosteric modulator, it may not fully displace the radioligand but may alter its binding affinity.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines the general procedure for determining the pharmacokinetic profile of ML375 in rats.







Animals:

Male Sprague-Dawley rats.

Procedure:

- Dosing:
 - Intravenous (IV): Administer a single bolus dose of ML375 (e.g., 1 mg/kg) via the tail vein.
 [6]
 - Oral (PO): Administer a single dose of ML375 (e.g., 10 mg/kg) by oral gavage.
- Blood Sampling: Collect blood samples from the jugular vein or another appropriate site at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours).
 [6]
- Plasma Preparation: Centrifuge the blood samples to separate the plasma.
- Sample Analysis: a. Extract ML375 from the plasma samples. b. Quantify the concentration
 of ML375 in each sample using a validated analytical method, such as liquid
 chromatography-tandem mass spectrometry (LC-MS/MS).
- Pharmacokinetic Analysis: a. Plot the plasma concentration of ML375 versus time. b. Use pharmacokinetic software to calculate key parameters such as clearance (CLp), half-life (T1/2), volume of distribution (Vd), and for oral dosing, Cmax, Tmax, and oral bioavailability (%F).

Conclusion

ML375 is a highly valuable research tool for the selective negative allosteric modulation of the M5 muscarinic receptor. Its well-characterized pharmacology and favorable pharmacokinetic properties, including high CNS penetration, make it suitable for both in vitro and in vivo investigations into the function of the M5 receptor. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the fields of pharmacology, neuroscience, and drug discovery.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [The M5 Negative Allosteric Modulator ML375: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1682263#vu0090157-as-a-selective-m5-nam]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com